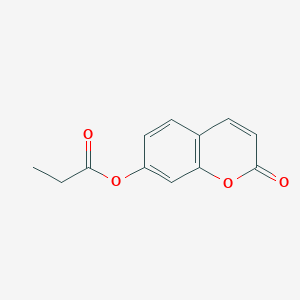
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF-24, is a synthetic compound that has shown promising results in scientific research. EF-24 belongs to the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the NF-κB and STAT3 pathways, which are known to promote cancer cell growth and survival. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one also inhibits angiogenesis (formation of new blood vessels), which is essential for tumor growth and metastasis. In addition, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to modulate the immune system by increasing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one also has low toxicity and does not show any significant side effects in animal models. However, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has limited bioavailability, which means that it may not reach the target tissues in sufficient concentrations. This can be overcome by using appropriate drug delivery systems.
Zukünftige Richtungen
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has shown great potential as an anti-cancer agent, and further research is needed to explore its clinical applications. Some of the future directions for 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one research include:
1. Development of more efficient drug delivery systems to improve its bioavailability.
2. Exploration of the synergistic effects of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one with other anti-cancer agents.
3. Investigation of the effects of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one on cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
4. Evaluation of the safety and efficacy of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in clinical trials.
5. Exploration of the potential applications of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in other diseases, such as inflammation, neurodegenerative disorders, and microbial infections.
Conclusion:
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a promising synthetic compound that has shown anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial activities. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but its limited bioavailability needs to be addressed. Further research is needed to explore the clinical applications of 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential in other diseases.
Synthesemethoden
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step reaction starting from 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde. The key step in the synthesis involves the formation of the chalcone intermediate, which is then cyclized to form the oxazole ring. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has shown anti-inflammatory, anti-oxidant, and anti-microbial activities.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-16-9-8-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-6-4-5-7-14(13)20/h4-11H,3H2,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXOLPGJMYUFKI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)



![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)
![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)


![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)